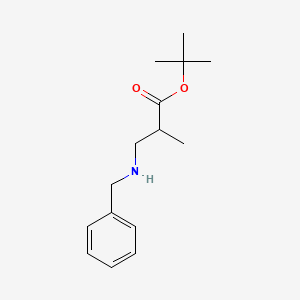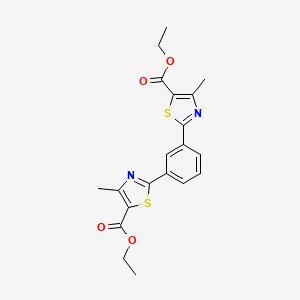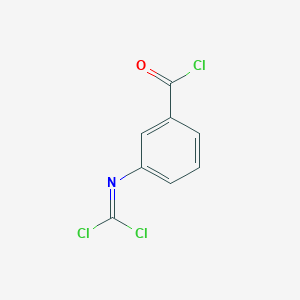
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron” is a complex chemical entity that combines a carbamate, a carboxylic acid, and an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Cyclopenta-2,4-diene-1-carboxylic acid can be synthesized through the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis of the resulting adduct.
The iron component can be introduced through coordination chemistry techniques, where the iron center is coordinated to the carboxylic acid and carbamate ligands under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, where each intermediate is purified before proceeding to the next step. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, which can change its oxidation state and reactivity.
Reduction: Reduction reactions can also occur, especially if the iron is in a higher oxidation state.
Substitution: The carbamate and carboxylic acid groups can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron center can lead to the formation of iron(III) complexes, while substitution reactions can yield various derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry to study the properties of metal complexes. It can also serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound’s iron center can be explored for its potential role in enzymatic reactions and as a model for iron-containing biomolecules.
Medicine
Industry
In industry, the compound can be used in the development of new materials, catalysts, and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The iron center can participate in redox reactions, while the carbamate and carboxylic acid groups can form hydrogen bonds and coordinate with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclopentyl and iron components.
Cyclopentadiene carboxylic acid: Similar in structure but lacks the tert-butyl carbamate and iron components.
Iron(III) acetylacetonate: Contains an iron center but different ligands.
Uniqueness
The uniqueness of tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron lies in its combination of functional groups and the presence of an iron center
Properties
IUPAC Name |
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMCBABATYQBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FeNO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane](/img/structure/B6361356.png)


